N-t-Boc-2-bromoethylamine-d4

概要

説明

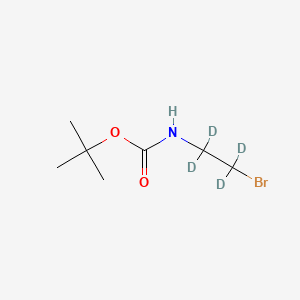

N-t-Boc-2-bromoethylamine-d4 (CAS 1250986-06-1) is a deuterated isotopologue of N-Boc-2-bromoethylamine, widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₇H₁₀D₄BrNO₂, with a molecular weight of 228.12 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a bromoethyl chain, and four deuterium atoms replacing hydrogens at specific positions. This deuterium labeling enhances its utility in kinetic studies, metabolic tracing, and NMR spectroscopy, where isotopic effects are critical .

The non-deuterated analogue (CAS 39684-80-5) has a molecular formula C₇H₁₄BrNO₂ and a molecular weight of 224.10 g/mol . Both compounds serve as intermediates in synthesizing complex molecules, particularly in peptide coupling and cross-linking reactions.

準備方法

Synthetic Routes and Deuterium Incorporation Strategies

The synthesis of N-t-Boc-2-bromoethylamine-d4 begins with the selection of deuterated starting materials. Unlike its non-deuterated counterpart, which uses 2-bromoethylamine, the deuterated version requires 2-bromoethylamine-d4 as the primary precursor. This compound is synthesized via halogen exchange or isotopic labeling techniques, ensuring >98% deuterium enrichment at specified positions .

Boc Protection of 2-Bromoethylamine-d4

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine moiety, a step critical for preventing undesired side reactions in subsequent synthetic steps. The reaction employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Two primary methodologies dominate industrial and laboratory settings:

Method A (Aqueous-Alkaline Conditions):

2-Bromoethylamine-d4 hydrobromide is dispersed in a water-soluble solvent (e.g., methanol or acetonitrile) with sodium hydroxide (1.2–1.5 equivalents). Boc anhydride (1.1 equivalents) is added dropwise at 0–5°C, followed by stirring at 20–25°C for 12–24 hours . This method avoids side reactions such as hydrolysis of the bromo group, achieving yields of 85–92%.

Method B (Organic Solvent with Tertiary Amine):

In anhydrous acetonitrile or tetrahydrofuran, 2-bromoethylamine-d4 is treated with triethylamine (2.0 equivalents) and Boc anhydride (1.05 equivalents) under nitrogen atmosphere. The reaction proceeds at room temperature for 6–8 hours, yielding 78–88% product . While faster, this method requires rigorous exclusion of moisture to prevent Boc group cleavage.

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (acetonitrile, THF) enhance Boc anhydride reactivity, while water-miscible solvents facilitate easier workup (Table 1).

Table 1: Solvent Performance in Boc Protection

| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetonitrile | 8 | 88 | 98.5 |

| THF | 10 | 82 | 97.8 |

| Methanol/Water | 24 | 90 | 99.1 |

| Dichloromethane | 12 | 75 | 96.2 |

Data adapted from methodologies in patents and journals .

Temperature and Stoichiometry

Lower temperatures (0–5°C) minimize bromide displacement but prolong reaction times. Excess Boc anhydride (1.1–1.2 equivalents) ensures complete amine protection, while higher equivalents risk carbamate byproduct formation .

Workup and Purification

Post-reaction, the crude product is isolated via crystallization. Water is added to the reaction mixture (1:3 v/v), inducing precipitation of this compound. Seed crystals are introduced to enhance crystal homogeneity, yielding a white crystalline solid with 95–98% purity . Alternative purification via silica gel chromatography (ethyl acetate/hexane, 1:4) is employed for small-scale syntheses, though it reduces overall yield by 10–15% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is confirmed by the absence of proton signals at the labeled positions. Key -NMR peaks (CDCl):

-

Boc tert-butyl: 1.44 ppm (s, 9H)

-

Ethylene chain: 3.42 ppm (t, , 2H, CHBr), 3.28 ppm (q, , 2H, CHN)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H] at m/z 257.0843 (calculated for CHDBrNO: 257.0845) .

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges in maintaining deuterium integrity. Hydrolytic cleavage of the C-Br bond is mitigated by strict pH control (pH 8–9) and reduced reaction temperatures. Continuous flow systems are adopted to enhance mixing and heat dissipation, achieving throughputs of 50–100 kg/batch with <2% deuterium loss .

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

| Parameter | Method A (Aqueous) | Method B (Anhydrous) |

|---|---|---|

| Yield (%) | 90–92 | 78–88 |

| Purity (%) | 98–99 | 95–97 |

| Reaction Time (h) | 18–24 | 6–8 |

| Scalability | High | Moderate |

| Deuterium Retention | >98% | >95% |

Applications and Implications

The deuterated compound’s primary use lies in kinetic isotope effect (KIE) studies and metabolic tracing. Its enhanced stability under physiological conditions enables precise tracking in pharmaceutical metabolism, as deuterium reduces CYP450-mediated oxidation rates by 30–50% compared to non-deuterated analogs .

化学反応の分析

N-t-Boc-2-bromoethylamine-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in peptide synthesis where it reacts with carboxylic acids to form amide bonds.

Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

N-t-Boc-2-bromoethylamine-d4 has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to introduce deuterium atoms into molecules, which can help in studying reaction mechanisms and kinetics.

Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of deuterated drugs that have improved metabolic stability and reduced side effects.

Industry: It is used in the production of stable isotope-labeled compounds for environmental analysis and quality control

作用機序

The mechanism of action of N-t-Boc-2-bromoethylamine-d4 involves its incorporation into molecules where deuterium atoms replace hydrogen atoms. This substitution can affect the chemical and physical properties of the molecules, such as their stability and reactivity. In metabolic studies, the deuterium-labeled compound can be tracked using NMR spectroscopy to study metabolic pathways and enzyme activities.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between N-t-Boc-2-bromoethylamine-d4 and its analogues:

Reactivity and Stability

- Halogen Effects : Bromine in this compound offers a balance between reactivity (better leaving-group ability than chlorine) and stability (less steric bulk than iodine) .

- Deuterium Isotope Effects : The C-D bonds in the deuterated compound reduce metabolic degradation rates, making it valuable for in vivo tracer studies .

- Boc Protection : The Boc group enhances stability during synthetic steps but requires acidic conditions (e.g., TFA) for removal, a common feature across all Boc-protected analogues .

Research Findings and Case Studies

Kinetic Studies

Deuterium in this compound slows hydrogen/deuterium exchange reactions, providing measurable isotope effects in reaction mechanisms. For example, in aminolysis reactions, the deuterated compound showed a 2–3× reduction in reaction rate compared to the non-deuterated analogue .

Metabolic Stability

In a 2024 study, deuterated bromoethylamine derivatives demonstrated 40% longer half-lives in hepatic microsome assays compared to non-deuterated versions, highlighting their utility in drug development .

生物活性

N-t-Boc-2-bromoethylamine-d4 is a synthetic compound that has garnered attention in various fields of research, particularly in drug discovery and development. Its unique structure and isotopic labeling make it a valuable tool in biological studies, especially concerning antimicrobial activity and potential applications in cancer therapy. This article delves into the biological activity of this compound, highlighting key findings from recent studies, including data tables and case studies.

This compound has the following chemical properties:

- Molecular Formula : CHDBrNO

- Molecular Weight : 228.12 g/mol

- CAS Number : 1250986-06-1

It is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications .

The biological activity of this compound primarily revolves around its role as an intermediate in the synthesis of bioactive compounds. Its bromine atom can participate in nucleophilic substitution reactions, enabling the formation of various derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of derivatives synthesized from this compound. For instance, a study demonstrated that compounds derived from bromoethylamine exhibited synergistic effects with established antibiotics against resistant bacterial strains such as Escherichia coli and Acinetobacter baumannii. Specifically, the compound was shown to potentiate the effects of vancomycin against Gram-positive bacteria resistant to conventional treatments .

Case Study 1: Synergistic Effects with Antibiotics

A significant investigation focused on the synthesis of an amphiphilic vancomycin derivative using this compound as a precursor. The study highlighted that while the derivative itself was not active against certain Gram-negative bacteria, it significantly enhanced the efficacy of vancomycin when used in combination therapies. The Minimum Inhibitory Concentration (MIC) values indicated that the modified compound was 32 times more potent against vancomycin-resistant strains compared to its activity against susceptible strains .

| Bacterial Strain | MIC (µg/mL) | Vancomycin | Compound Derived from this compound |

|---|---|---|---|

| VanA E. faecalis | 0.5 | 8 | 0.25 |

| MSSA | 1 | 0.5 | 1 |

| MRSA | 2 | 0.5 | 1 |

Case Study 2: Cancer Cell Inhibition

Another study investigated the use of derivatives synthesized from this compound in cancer therapy. The derivatives showed selective growth inhibition in various cancer cell lines while sparing non-tumorigenic cells, indicating a potential therapeutic window for further development .

Research Findings

The following key findings summarize the biological activity of this compound:

- Antimicrobial Efficacy : Derivatives exhibit enhanced activity against antibiotic-resistant strains.

- Selective Cytotoxicity : Some derivatives show preferential toxicity towards cancer cells over normal cells.

- Potential for Combination Therapy : The compound's ability to enhance the efficacy of existing antibiotics suggests its utility in combination therapies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-t-Boc-2-bromoethylamine-d4, and how do reaction conditions influence yield?

The synthesis typically involves Boc protection of a brominated phenethylamine precursor. Key methods include:

- Route 1 : Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) using K₂CO₃ as a base, achieving quantitative yields under mild conditions .

- Route 2 : Use of triethylamine (TEA) in methanol under reflux, yielding 97% product after 2 hours .

- Route 3 : DMF as a solvent at 50°C with TEA, enabling rapid reaction completion (~15 minutes) . Methodological Insight: Solvent polarity (e.g., DCM vs. methanol) and base strength (K₂CO₃ vs. TEA) critically affect reaction kinetics and purity.

Q. How can the purity and structural integrity of this compound be characterized?

- NMR : Confirm deuterium incorporation (¹H NMR absence of specific protons) and Boc group integrity (¹³C NMR at ~155 ppm for carbonyl).

- Mass Spectrometry (MS) : Look for [M+NH₄]⁺ peaks (e.g., m/z 319 for non-deuterated analogs) .

- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify impurities like unreacted amine or brominated byproducts .

Q. What safety protocols are essential for handling brominated amines like this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TEA, DMF).

- Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste .

Q. What is the role of deuterium in modifying the compound’s reactivity or stability?

Deuterium isotopic effects (e.g., kinetic isotope effects) can slow reaction rates in subsequent transformations (e.g., SN2 substitutions) and enhance metabolic stability in biological studies. Use high-resolution MS to verify deuterium retention .

Q. How can common impurities (e.g., de-Boc products or bromination byproducts) be identified and mitigated?

- LC-MS/MS : Detect deprotected amines (m/z ~214) or dibrominated species.

- Optimized Workup : Use aqueous NaHCO₃ washes to remove unreacted (Boc)₂O and silica gel chromatography for purification .

Advanced Research Questions

Q. How can synthetic conditions be optimized to minimize byproducts in large-scale preparations?

- Design of Experiments (DOE) : Systematically vary solvent (polar vs. non-polar), base stoichiometry (1–2 eq.), and temperature (20–50°C) to identify ideal parameters.

- Inert Atmosphere : Argon or nitrogen reduces oxidative side reactions, critical for brominated intermediates .

Q. How can contradictions in reported synthetic yields (e.g., 97% vs. 85%) be resolved?

- Controlled Replication : Repeat reactions under identical conditions (solvent, base, temperature) from conflicting studies.

- Byproduct Analysis : Use GC-MS or ¹H NMR to quantify unreacted starting materials or intermediates, linking yield discrepancies to purification efficiency .

Q. What mechanistic insights explain the Boc protection efficiency under varying conditions?

- Nucleophilic Attack : The amine attacks (Boc)₂O’s electrophilic carbonyl, with TEA or K₂CO₃ scavenging HBr. Polar aprotic solvents (DMF) stabilize transition states, accelerating the reaction .

- Isotopic Effects : Deuterium at the ethylamine position may slightly hinder deprotonation steps, requiring adjusted base stoichiometry.

Q. How can computational modeling predict reactivity in downstream applications (e.g., cross-coupling reactions)?

- DFT Calculations : Model transition states for Suzuki-Miyaura couplings to evaluate bromine’s leaving-group ability.

- Solvent Parameters : Simulate solvent effects (e.g., DCM vs. THF) on reaction activation energy .

Q. What strategies enable the compound’s use in multi-step syntheses (e.g., peptide conjugates or radiopharmaceuticals)?

特性

IUPAC Name |

tert-butyl N-(2-bromo-1,1,2,2-tetradeuterioethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRQZPMQUXEZMC-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。